molecular formula C6H13N B3058574 2,2-Dimethylbut-3-en-1-amine CAS No. 90245-89-9

2,2-Dimethylbut-3-en-1-amine

Cat. No.: B3058574
CAS No.: 90245-89-9
M. Wt: 99.17 g/mol
InChI Key: QYINCSDHMJPJRV-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-en-1-amine is an organic compound with the molecular formula C₆H₁₃N It is a primary amine characterized by a butene backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing primary amines like this compound involves the nucleophilic substitution of haloalkanes with ammonia.

    Reductive Amination: Another method involves the reductive amination of aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps like distillation and recrystallization to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of alkylated or acylated amines.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-en-1-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in other molecules. This property makes it useful in the synthesis of complex organic compounds and in biochemical pathways where amine groups play a crucial role .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

IUPAC Name

2,2-dimethylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-4-6(2,3)5-7/h4H,1,5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYINCSDHMJPJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349006
Record name 2,2-dimethylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90245-89-9
Record name 2,2-dimethylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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